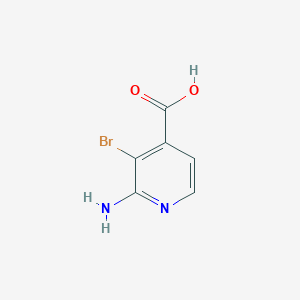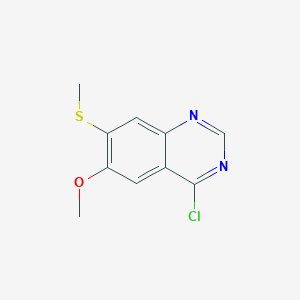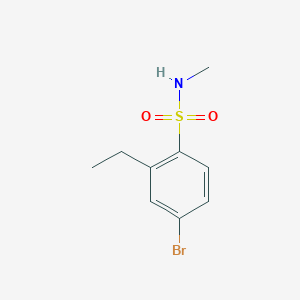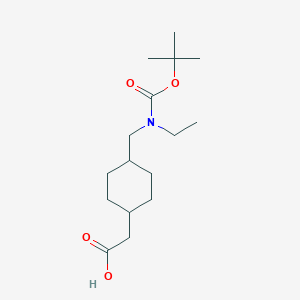
3-Desamino Acetoxy Sitagliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Desamino Acetoxy Sitagliptin involves several steps. One efficient synthetic route includes the cobalt-catalyzed cross-coupling reaction of 1-bromo-2,4,5-trifluorobenzene and methyl 4-bromocrotonate . This is followed by hydrolysis of the corresponding ester with 3 M HCl to yield (E)-(2,4,5-trifluorophenyl)but-2-enoic acid. The reaction with 3 M NaOH results in carbon-carbon double bond regio-isomerization and hydrolysis to give (E)-(2,4,5-trifluorophenyl)but-3-enoic acid . Both acid derivatives are then converted to the title compound via amide bond formation with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .
Analyse Chemischer Reaktionen
3-Desamino Acetoxy Sitagliptin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
3-Desamino Acetoxy Sitagliptin has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Sitagliptin.
Biology: It is studied for its potential effects on biological systems, particularly in relation to its parent compound, Sitagliptin.
Medicine: Research is ongoing to understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs.
Industry: It is used in the pharmaceutical industry for the development and manufacturing of Sitagliptin-based medications.
Wirkmechanismus
The mechanism of action of 3-Desamino Acetoxy Sitagliptin is closely related to that of Sitagliptin. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of these hormones, leading to improved insulin secretion and decreased glucagon levels . This results in better glycemic control in patients with type 2 diabetes mellitus .
Vergleich Mit ähnlichen Verbindungen
3-Desamino Acetoxy Sitagliptin can be compared with other similar compounds, such as:
3-Desamino-2,3-dehydrositagliptin: Another impurity of Sitagliptin, which is formed during the manufacturing process.
3-Desamino-3,4-dehydrositagliptin: Another impurity of Sitagliptin, which is also formed during the manufacturing process.
The uniqueness of this compound lies in its specific structural modifications, which differentiate it from other impurities and analogs of Sitagliptin .
Eigenschaften
Molekularformel |
C18H16F6N4O3 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl] acetate |
InChI |
InChI=1S/C18H16F6N4O3/c1-9(29)31-11(4-10-5-13(20)14(21)7-12(10)19)6-16(30)27-2-3-28-15(8-27)25-26-17(28)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3 |
InChI-Schlüssel |
RGIGIYKMDXWBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


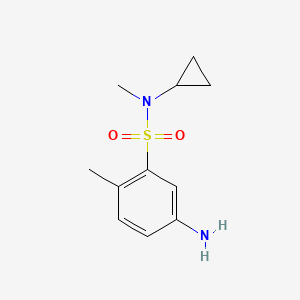

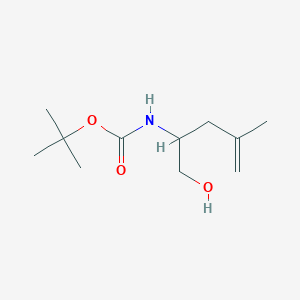
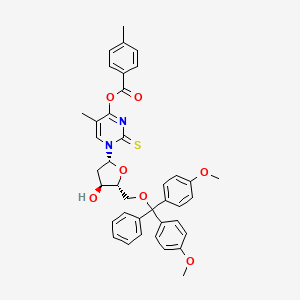
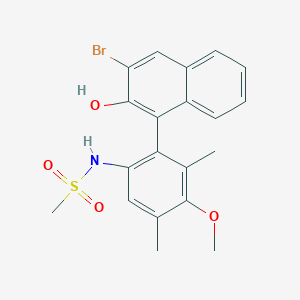

![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
